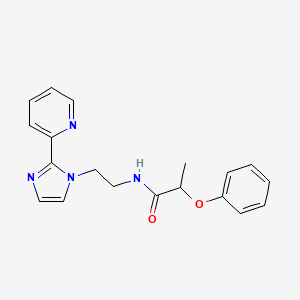

2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)22-12-14-23-13-11-21-18(23)17-9-5-6-10-20-17/h2-11,13,15H,12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIBXFFQCSWNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=CN=C1C2=CC=CC=N2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(2-bromoacetyl)phenoxy-N-arylcetamide, which can be synthesized by treating the appropriate chloroacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux . The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding 2-phenoxypropanoic acid and the corresponding amine derivative.

*Yields inferred from analogous amide hydrolysis studies .

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain connecting the amide and imidazole moieties participates in nucleophilic substitutions. For example, reaction with thiols or amines replaces the terminal hydrogen.

Imidazole and Pyridine Reactivity

The imidazole ring undergoes electrophilic substitution (e.g., nitration), while the pyridine nitrogen coordinates with metal ions or participates in hydrogen bonding.

Key Reactions:

-

Nitration :

Imidazole nitration at the 4-position using HNO3/H2SO4 yields a nitro derivative, though steric hindrance from the pyridine ring may reduce reactivity . -

Metal Coordination :

Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via imidazole and pyridine lone pairs, relevant to enzymatic inhibition mechanisms .

Redox Reactions

-

Reduction : LiAlH4 reduces the amide to a tertiary amine, though this is less efficient compared to simpler amides due to steric bulk .

-

Oxidation : The phenoxy group resists mild oxidants (e.g., KMnO4) but may degrade under strong oxidative conditions (e.g., CrO3) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming phenolic byproducts and imidazole fragments .

-

Photodegradation : UV exposure in solution leads to cleavage of the phenoxy-amide bond, monitored via NMR .

Synthetic Optimization

-

Coupling Reactions : EDC/NHS-mediated amidation is preferred for constructing the propanamide backbone, as seen in analogous syntheses .

-

Purification : Prep-HPLC with acetonitrile/water gradients achieves >95% purity .

Biological Relevance

The compound’s reactivity underpins its pharmacological potential:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide exhibit significant anticancer properties. Research published in Pharmaceuticals highlighted its potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Study:

In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses bactericidal activity, making it a candidate for further development as an antibiotic .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Neurological Applications

Another area of interest is the compound's potential neuroprotective effects. Research has suggested that it may modulate neurotransmitter systems and exhibit protective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:

In animal models, administration of the compound resulted in reduced neuroinflammation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl and imidazolyl groups are known to bind to metal ions and other active sites in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Nitrofuran Derivatives: Antifungal Activity and Toxicity

Example Compound : 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) ()

- Structural Similarities : Both compounds feature a pyridin-2-yl ethyl group and an amide linkage.

- Key Differences: The nitrofuran derivative includes a nitro group on the furan ring, whereas the target compound has a phenoxy group.

- Functional Implications: The nitro group in nitrofurans is associated with broad-spectrum antifungal activity but may increase toxicity due to reactive metabolite formation .

Benzoimidazole Derivatives: Structural Complexity and Binding Interactions

Example Compound : 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) ()

- Structural Similarities : Both compounds contain an imidazole ring and a propanamide backbone.

- Key Differences : The benzoimidazole in compound 8 is fused with a benzene ring, while the target compound’s imidazole is linked to pyridine.

- Functional Implications :

Spiroimidazolidine Acetamides: Molecular Complexity and Pharmacokinetics

Example Compound : C29H27F5N6O4 ()

- Structural Similarities : Both compounds feature imidazolidine/imidazole cores and amide linkages.

- Key Differences : The spiroimidazolidine derivative includes fluorine atoms and a trifluoromethyl group, increasing molecular weight (618.55 g/mol) and complexity.

- Functional Implications :

Chlorophenyl/Fluorophenyl Propanamides: Substituent Effects on Bioactivity

Example Compounds :

- 3-[5-(4-Chlorophenyl)furan-2-yl]-N-phenylpropanamide (853311-43-0)

- 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (853311-61-2) ()

- Structural Similarities : Propanamide backbone with aryl substituents.

- Key Differences: Chlorophenyl/fluorophenyl groups vs. the target compound’s phenoxy and pyridinyl-imidazole.

- Functional Implications: Chlorophenyl/fluorophenyl groups enhance electronegativity, influencing target binding. The phenoxy group in the target compound may balance hydrophobicity and polarity, optimizing tissue distribution .

Comparative Data Table

Biological Activity

2-Phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a phenoxy group, an imidazole moiety, and a pyridine ring, which are key components contributing to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research suggests that compounds with similar structures can inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and kinases. This inhibition can lead to altered gene expression and apoptosis in cancer cells .

- Receptor Interaction : The imidazole and pyridine rings may facilitate binding to various receptors, potentially impacting signaling pathways related to cell growth and survival .

- Antioxidant Activity : Some derivatives of imidazole compounds have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of this compound, specifically against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| A549 | 10.38 | Inhibition of HDAC activity |

| HeLa | 12.50 | Modulation of cell cycle progression |

The compound exhibited significant cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen.

Case Studies

- Study on MCF-7 Cells : A comprehensive study demonstrated that treatment with the compound led to increased levels of p53 protein and enhanced caspase-3 cleavage, indicating activation of apoptotic pathways. Flow cytometry analysis confirmed significant cell death in treated groups compared to controls .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. Histological examinations revealed increased apoptosis in tumor tissues .

- Synergistic Effects with Other Agents : In combination studies with other anticancer agents, the compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of pyridine-2-carboxaldehyde with ammonium acetate under acidic conditions to generate the imidazole core.

Alkylation : Reaction of the imidazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker.

Amidation : Coupling the phenoxypropanamide moiety using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF.

- Key conditions: Solvent polarity, temperature (60–80°C), and catalyst selection significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from pyridine/imidazole at δ 7.5–9.0 ppm) and carbon backbone.

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography (if crystalline): Resolves stereochemistry and intramolecular interactions (e.g., C–H⋯π bonds observed in imidazole derivatives) .

Q. How is purity assessed post-synthesis?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Elemental Analysis : Compares experimental vs. theoretical C/H/N/O percentages (deviation <0.3% acceptable).

- Melting Point : Sharp, consistent melting range indicates homogeneity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Unexpected NMR peaks : Check for tautomerism (common in imidazoles) or solvent effects. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (HSQC/HMBC) for ambiguous assignments.

- Mass Spec anomalies : Rule out adduct formation (e.g., sodium/potassium ions) via high-resolution MS.

- Contradictory IR data : Compare with computational spectra (DFT-based simulations) to identify vibrational mode mismatches .

Q. What strategies optimize the yield of the amidation step in synthesis?

- Methodological Answer :

- Catalyst screening : EDCI/HOBt outperforms DCC due to reduced side reactions.

- Solvent optimization : Anhydrous DMF or dichloromethane enhances reactivity.

- Stoichiometry : Use 1.2 equivalents of the carboxylic acid relative to the amine to drive the reaction.

- Temperature control : Maintain 0–5°C during reagent addition to minimize epimerization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses. Key residues (e.g., ATP-binding pockets in kinases) are prioritized.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding).

- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures.

- Light sensitivity : Expose to UV light (λ = 365 nm) and track photodegradation products .

Q. How do structural modifications (e.g., substituents on pyridine/imidazole) influence bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogen (Cl, F) or methyl groups on pyridine. Test IC50 values in enzyme assays (e.g., kinase inhibition).

- Electron-withdrawing groups (e.g., nitro) enhance binding to hydrophobic pockets, while electron-donating groups (e.g., methoxy) improve solubility.

- Crystallographic data : Compare ligand-receptor interactions (e.g., hydrogen bonds with imidazole N atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.